molecular formula C18H16N6O2S B2657071 N-(3-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide CAS No. 931938-30-6

N-(3-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B2657071
CAS No.: 931938-30-6
M. Wt: 380.43
InChI Key: PKRIEJUGFOCCQK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic moieties, including a 1,2,3-triazole, a 1,2,4-thiadiazole, and a furan. These rings are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The compound contains several aromatic rings (triazole, thiadiazole, and furan) which are likely to contribute to its stability and possibly its reactivity. The presence of nitrogen and sulfur atoms in these rings could also influence its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its size, shape, the presence of polar or charged groups, and the specific arrangement of its atoms .

Scientific Research Applications

Synthesis and Characterization

  • A study by Patel, H. S. Patel, and Shah (2015) details the synthesis of novel heterocyclic compounds including derivatives similar to the specified chemical structure. These compounds were synthesized through reactions involving amino-triazole-thiol and benzoic acid derivatives. Spectroscopic methods such as NMR, FT-IR, and LC-MS were employed for characterization, underscoring the compound's structural features and potential for further modification (Patel, Patel, & Shah, 2015).
  • El-Essawy and Rady (2011) described the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-yl-methylidene) derivatives. These compounds exhibit varied biological activities, hinting at the versatility of such structures for pharmaceutical applications (El-Essawy & Rady, 2011).

Biological Activities and Applications

  • Anticancer properties have been a significant focus, with Tiwari et al. (2017) conducting studies on derivatives containing thiadiazole and benzamide groups for their in vitro anticancer activity. This research highlights the potential therapeutic applications of such compounds against various cancer cell lines (Tiwari et al., 2017).
  • The synthesis and antimicrobial activities of azole derivatives, including triazole and thiadiazole compounds, were explored by Başoğlu et al. (2013). These compounds displayed notable activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to proteins in the body and altering their function .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity towards its target .

Properties

IUPAC Name

N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-10-6-7-13(9-11(10)2)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-8-26-14/h4-9H,1-3H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRIEJUGFOCCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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